N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide
Description
N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a dihydroxyphenyl moiety
Properties
IUPAC Name |
N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-22(20,21)16-8-3-2-6-11(16)14(19)15-9-10-5-4-7-12(17)13(10)18/h4-5,7,11,17-18H,2-3,6,8-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFCIDPLXSRTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NCC2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Dihydroxyphenyl Moiety: The dihydroxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl moiety typically yields quinones, while reduction of the sulfonyl group results in sulfides.
Scientific Research Applications
N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The dihydroxyphenyl moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide: shares similarities with other sulfonyl-containing piperidine derivatives.
This compound: is also similar to compounds containing dihydroxyphenyl groups, such as catecholamines.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
